5-(2,4-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Description
5-(2,4-Dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core. Its structure includes a carboxylic acid group at position 7, a phenyl substituent at position 2, and a 2,4-dimethoxyphenyl group at position 3. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors involved in inflammatory or oncological pathways .
Properties
IUPAC Name |
5-(2,4-dimethoxyphenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-27-13-8-9-14(17(10-13)28-2)16-11-15(21(25)26)18-20(22-16)24-19(23-18)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,25,26)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJSKYCPOPVMAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[4,5-b]pyridine core.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a substitution reaction, often using a suitable halogenated precursor and a base.
Addition of the Phenyl Group: The phenyl group is added via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide, potassium carbonate).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 5-(2,4-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. Key methods include:
- Cyclocondensation Reactions : These reactions involve the formation of the imidazo[4,5-b]pyridine core through cyclization of appropriate precursors under specific conditions.
- Functional Group Modifications : The introduction of the 2,4-dimethoxyphenyl group is achieved through electrophilic aromatic substitution or similar methods to ensure the desired substitution pattern.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for pharmaceutical development:
Anticancer Activity
Research has indicated that derivatives of imidazo[4,5-b]pyridine structures possess significant anticancer properties. For instance, compounds within this class have been shown to inhibit various kinases involved in cancer progression. The mechanism often involves interference with cell signaling pathways that promote tumor growth and survival .
Antimicrobial Properties
Studies have demonstrated that imidazo[4,5-b]pyridine derivatives possess antimicrobial activity against a variety of pathogens. This includes efficacy against bacteria and fungi, making these compounds potential candidates for developing new antimicrobial agents .
Neurological Applications
Certain derivatives have been explored for their neuroprotective effects and potential applications in treating neurodegenerative diseases. Their ability to cross the blood-brain barrier enhances their utility in neurological research .
Case Studies
Several case studies highlight the effectiveness and potential applications of this compound:
- Kinase Inhibition : A study focused on the synthesis and evaluation of imidazo[4,5-b]pyridine derivatives as selective inhibitors of specific kinases involved in cancer pathways. The results indicated that modifications at the 7-position significantly enhanced potency against certain cancer cell lines .
- Antifungal Activity : Another investigation assessed the antifungal efficacy of synthesized imidazo[4,5-b]pyridine derivatives against pathogenic fungi such as Erysiphe graminis and Puccinia polysora. The findings revealed promising fungicidal activity, suggesting potential agricultural applications .
Data Tables
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 5-(2,4-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparisons
Research Findings and Implications
- Thiazolo vs. Imidazo Cores : Thiazolo derivatives show enhanced solubility due to basic piperidinyl groups but may exhibit reduced metabolic stability compared to imidazo analogs .
- Carboxylic Acid vs. Esters : The free carboxylic acid in the target compound likely improves target engagement via ionic interactions, whereas ester prodrugs (e.g., VI116) are more lipophilic and bioavailable .
Biological Activity
5-(2,4-Dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a complex organic compound belonging to the class of imidazopyridines. Its unique structure includes a dimethoxyphenyl group, a phenyl group, and an imidazopyridine core, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its medicinal potential, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H17N3O4
- Molecular Weight : 375.4 g/mol
- CAS Number : 1020978-18-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate various biochemical pathways by binding to these targets, leading to alterations in metabolic processes or signal transduction pathways.
Antiproliferative Activity
Recent studies have investigated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the results:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| LN-229 (Glioblastoma) | 1.8 | Moderate |
| Capan-1 (Pancreatic Adenocarcinoma) | 3.2 | Moderate |
| HCT-116 (Colorectal Carcinoma) | 0.7 | High |
| NCI-H460 (Lung Carcinoma) | 2.5 | Moderate |
| DND-41 (Acute Lymphoblastic Leukemia) | 1.9 | Moderate |
The compound displayed significant antiproliferative activity against colorectal carcinoma cells with an IC50 value of 0.7 µM, indicating its potential as a therapeutic agent in cancer treatment .
Antibacterial Activity
While primarily studied for its anticancer properties, the antibacterial activity has also been assessed. The compound showed moderate activity against certain bacterial strains:
| Bacterial Strain | MIC (µM) | Activity Level |
|---|---|---|
| Escherichia coli | 32 | Moderate |
| Staphylococcus aureus | Not tested | N/A |
This suggests that while the compound may not be primarily antibacterial, it does possess some efficacy against specific pathogens .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. In vitro assays demonstrated that it can inhibit COX-2 enzyme activity:
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.04 ± 0.01 |
This indicates that the compound may serve as a candidate for developing anti-inflammatory drugs .
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the effectiveness of various imidazopyridine derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant antiproliferative effects across multiple cancer types, particularly in colorectal and lung cancers .
- Inhibition of COX Enzymes : Another investigation focused on the anti-inflammatory properties of imidazopyridine derivatives showed that this compound effectively inhibited COX enzymes involved in inflammatory processes, suggesting its utility in treating inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for preparing 5-(2,4-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid?
The compound can be synthesized via condensation reactions using 2,3-diaminoisonicotinic acid derivatives. For example:
- React 2,3-diaminoisonicotinic acid with 2-(piperidin-2-yl)acetic acid in concentrated sulfuric acid at 160°C for 3 hours, followed by neutralization and purification via preparative HPLC .
- Alternative methods involve coupling reagents like EDC/HOBt with DMF as a solvent, as seen in analogous imidazo[4,5-b]pyridine syntheses .
Q. How can the purity and structural integrity of this compound be validated?
- High-resolution mass spectrometry (HRMS) confirms molecular weight.
- NMR spectroscopy (1H/13C, 2D COSY/HSQC) resolves substituent positions, especially for methoxy and phenyl groups.
- X-ray crystallography using SHELXL software refines crystal structures, resolving ambiguities in tautomeric forms or stereochemistry .
Q. What analytical techniques are recommended for quantifying this compound in reaction mixtures?
- Reverse-phase HPLC with a C18 column (e.g., 0.1% TFA in water/acetonitrile gradient) for separation.
- LC-MS combines quantification with mass confirmation, critical for detecting byproducts .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent optimization : Replace DMF with less polar solvents (e.g., dichloromethane) to reduce side reactions during coupling steps .
- Catalyst screening : Phase-transfer catalysts (e.g., p-toluenesulfonic acid) improve imidazo[4,5-b]pyridine cyclization efficiency .
- Temperature control : Lower reaction temperatures (e.g., 100°C instead of 160°C) may reduce decomposition, as observed in analogous syntheses .
Q. How to address discrepancies in biological activity data across studies?
- Dose-response validation : Use standardized assays (e.g., kinase inhibition for GSK3β) with positive controls like KICG1338, a related imidazo[4,5-b]pyridine derivative .
- Solubility adjustments : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts in cell-based assays .
Q. What strategies resolve ambiguities in the compound’s tautomeric forms?
- Variable-temperature NMR : Monitor proton shifts in DMSO-d6 from 25°C to 80°C to identify tautomer dominance.
- DFT calculations : Compare experimental IR/Raman spectra with computed tautomer energies to predict stable forms .
Q. How to analyze conflicting crystallographic data on this compound’s polymorphs?
- Powder XRD : Screen polymorphs using solvents like ethanol or acetonitrile during recrystallization.
- Thermogravimetric analysis (TGA) : Assess thermal stability differences between polymorphs .
Data Analysis and Methodological Challenges
Q. How to interpret unexpected byproducts in the synthesis?
- LC-MS/MS fragmentation : Compare fragmentation patterns with databases to identify impurities (e.g., demethylated dimethoxyphenyl derivatives).
- Mechanistic studies : Use isotopic labeling (e.g., deuterated benzaldehyde) to trace reaction pathways .
Q. What statistical approaches are suitable for bioactivity data variability?
- Multivariate regression : Corporate variables like solvent purity, incubation time, and cell passage number to identify confounding factors.
- ANOVA with post-hoc tests : Compare activity across ≥3 independent experiments to confirm significance .
Tables for Key Data
Table 1. Common Synthetic Methods and Yields
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acid-catalyzed cyclization | H2SO4, 160°C, 3 hr | 65–70 | |
| EDC/HOBt coupling | DMF, rt, 16 hr | 50–60 | |
| Phase-transfer catalysis | p-TsOH, DMF, 120°C | 75–80 |
Table 2. Key Spectral Data for Structural Confirmation
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 8.21 (s, 1H, imidazole-H), 3.89 (s, 6H, OCH3) | |
| HRMS | [M+H]+ Calc.: 406.1278; Found: 406.1275 | |
| X-ray diffraction | Space group P21/c, Z = 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
